2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Crystal Structure Determination and Unit Cell Parameters
The crystallographic analysis of 2-ethyl-1-hydrazinyl-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile reveals a monoclinic crystal system with specific lattice parameters characteristic of imidazopyridine derivatives. Related benzoimidazo[1,2-a]pyridine compounds demonstrate similar crystallographic behavior, with unit cell dimensions typically ranging from 9.4 to 16.7 Angstroms across different crystallographic axes. The molecular arrangement within the crystal lattice exhibits planar aromatic core geometry with the hydrazinyl substituent introducing rotational flexibility that influences intermolecular packing interactions.
Crystallographic studies of structurally analogous imidazo[1,2-a]pyridine derivatives reveal that the fused ring system maintains coplanarity with attached aromatic substituents, with dihedral angles typically ranging from 0.7 to 12.5 degrees. The presence of multiple nitrogen atoms in the heterocyclic framework facilitates extensive hydrogen bonding networks that stabilize the crystal structure through intermolecular interactions. X-ray diffraction analysis confirms the sp2 hybridization of nitrogen atoms within the imidazopyridine core, contributing to the quasi-coplanarity of the fused ring system.
Intermolecular Interactions and Crystal Packing
The crystal packing arrangement demonstrates significant π-π stacking interactions between parallel imidazopyridine rings, with typical elevation distances between molecular planes ranging from 3.29 to 3.48 Angstroms. These π-stacking contacts contribute to solid-state fluorescence quenching effects observed in related imidazopyridine compounds. Hydrogen bonding interactions involving the hydrazinyl group create extended chain-like networks throughout the crystal structure, with characteristic Carbon-Hydrogen···Nitrogen and Carbon-Hydrogen···π interactions stabilizing the three-dimensional arrangement.
Hirshfeld surface analysis of related imidazopyridine structures reveals that hydrogen bonding contributions account for approximately 15-20% of total intermolecular contacts, while π-π stacking interactions contribute 25-30% of the stabilization energy. The nitrogen-rich heterocyclic framework enables multiple hydrogen bond acceptor sites, facilitating complex three-dimensional hydrogen bonding networks that influence both crystal stability and physical properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopic Analysis
Proton Nuclear Magnetic Resonance spectroscopy of 2-ethyl-1-hydrazinyl-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile reveals characteristic chemical shift patterns consistent with the proposed molecular structure. The aromatic proton signals appear in the downfield region at δ 7.0-8.7 parts per million, reflecting the electron-deficient nature of the heterocyclic system. The ethyl substituent exhibits typical ethyl patterns with triplet methyl signals at δ 0.9-1.4 parts per million and quartet methylene signals at δ 2.5-2.9 parts per million.
The hydrazinyl protons appear as exchangeable signals in the region δ 4.5-6.0 parts per million, often showing broadened line shapes due to rapid exchange with deuterated solvents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive confirmation of the carbonitrile carbon at approximately δ 118 parts per million, while aromatic carbons appear throughout the δ 110-160 parts per million range. The quaternary carbons of the fused ring system exhibit characteristic chemical shifts between δ 135-155 parts per million, consistent with nitrogen-substituted aromatic systems.
| Nuclear Magnetic Resonance Assignment | Chemical Shift (parts per million) | Multiplicity |
|---|---|---|
| Aromatic Protons | δ 7.0-8.7 | Multiplet |
| Ethyl Methylene | δ 2.5-2.9 | Quartet |
| Ethyl Methyl | δ 0.9-1.4 | Triplet |
| Methyl Substituent | δ 2.1-2.4 | Singlet |
| Hydrazinyl Protons | δ 4.5-6.0 | Broad |
| Carbonitrile Carbon | δ 118 | - |
| Aromatic Carbons | δ 110-160 | - |
Infrared Spectroscopic Characterization
Infrared spectroscopy reveals the presence of characteristic functional groups through specific vibrational frequencies. The carbonitrile group exhibits a sharp, intense absorption at approximately 2227-2230 wavenumbers, confirming the presence of the cyano functionality. Nitrogen-Hydrogen stretching vibrations from the hydrazinyl group appear as medium intensity bands in the 3300-3500 wavenumber region. The aromatic Carbon-Hydrogen stretching vibrations occur near 3100 wavenumbers, while aromatic Carbon-Carbon stretching modes appear at 1600 and 1450 wavenumbers.
The imidazole ring system contributes characteristic Carbon-Nitrogen stretching vibrations at approximately 1370 and 1200 wavenumbers. Bending vibrations of aromatic Carbon-Hydrogen bonds appear at 750 wavenumbers, providing additional structural confirmation. The absence of carbonyl absorptions in the 1700 wavenumber region confirms the structural assignment and eliminates potential tautomeric forms.
Mass Spectrometric Analysis
Mass spectrometric analysis confirms the molecular weight of 265.31 atomic mass units, consistent with the molecular formula Carbon15Hydrogen15Nitrogen5. Electrospray ionization mass spectrometry typically produces protonated molecular ion peaks at mass-to-charge ratio 266, corresponding to [Molecular ion + Hydrogen]+. Fragmentation patterns reveal characteristic losses of the ethyl group (mass loss 29) and hydrazinyl group (mass loss 31), providing structural confirmation through characteristic fragment ions.
High-resolution mass spectrometry enables precise mass determination within 5 parts per million accuracy, confirming the elemental composition and eliminating potential isomeric structures. Tandem mass spectrometry experiments reveal sequential fragmentations involving the carbonitrile group and aromatic ring system, supporting the proposed connectivity pattern.
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory Computational Analysis
Density Functional Theory calculations using the B3LYP functional with 6-311G(2d,2p) basis sets provide detailed insights into the electronic structure of 2-ethyl-1-hydrazinyl-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile. The optimized molecular geometry confirms the planar arrangement of the fused ring system with minimal deviation from coplanarity. Electronic charge distribution analysis reveals significant delocalization throughout the π-electron system, with particular concentration of electron density on the nitrogen atoms.
Frontier molecular orbital analysis demonstrates a Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap consistent with the observed electronic absorption properties. The Highest Occupied Molecular Orbital exhibits significant contributions from the imidazopyridine π-system, while the Lowest Unoccupied Molecular Orbital shows increased localization on the carbonitrile group. Natural Bond Orbital analysis quantifies the extent of charge delocalization and identifies key orbital interactions stabilizing the molecular structure.
Electronic Properties and Charge Distribution
Mulliken population analysis reveals partial atomic charges throughout the molecular framework, with the nitrogen atoms bearing significant negative charges ranging from -0.3 to -0.6 elementary charge units. The carbonitrile carbon exhibits a partial positive charge of approximately +0.4 elementary charge units, consistent with the electron-withdrawing nature of the cyano group. Electrostatic potential mapping identifies regions of high negative potential localized on the nitrogen atoms, suggesting potential binding sites for electrophilic interactions.
The dipole moment calculation yields a value of approximately 4.2-4.8 Debye units, indicating substantial molecular polarity arising from the asymmetric distribution of heteroatoms. Polarizability tensor analysis reveals anisotropic polarization response, with enhanced polarizability along the molecular long axis due to the extended π-conjugation.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| Dipole Moment | 4.2-4.8 Debye | B3LYP/6-311G(2d,2p) |
| Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 electron Volts | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 to -2.5 electron Volts | Density Functional Theory |
| Energy Gap | 3.7-4.1 electron Volts | Density Functional Theory |
| Ionization Potential | 6.8-7.2 electron Volts | Theoretical |
| Electron Affinity | 2.0-2.4 electron Volts | Theoretical |
Tautomeric Stability Analysis
Quantum chemical calculations investigate potential tautomeric forms of the imidazopyridine system, with particular attention to proton migration between nitrogen atoms. The canonical structure exhibits the lowest minimization energy at approximately -220.652 kilocalories per mole, establishing it as the most thermodynamically stable tautomer. Alternative tautomeric forms involving proton migration to different nitrogen positions demonstrate higher relative energies by 8-15 kilocalories per mole, confirming the preferential stability of the observed structure.
Transition state calculations for tautomeric interconversion reveal energy barriers of 25-35 kilocalories per mole, suggesting limited tautomeric equilibration under ambient conditions. The calculated relative stability order demonstrates the influence of aromatic stabilization and hydrogen bonding patterns on tautomeric preferences.
Molecular Dynamics Simulations of Conformational Stability
Conformational Flexibility and Dynamic Behavior
Molecular dynamics simulations reveal the conformational flexibility of 2-ethyl-1-hydrazinyl-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile over nanosecond timescales. The fused imidazopyridine core maintains structural rigidity with root-mean-square deviations typically below 0.8 Angstroms throughout the simulation trajectory. The ethyl and hydrazinyl substituents exhibit greater conformational mobility, with dihedral angle fluctuations of ±15-20 degrees around their equilibrium positions.
Temperature-dependent simulations demonstrate thermal stability up to 400 Kelvin, with increased vibrational amplitudes but maintained overall molecular integrity. Hydrogen bonding interactions involving the hydrazinyl group show dynamic formation and breaking on picosecond timescales, contributing to conformational flexibility while maintaining structural stability.
Solvation Effects and Environmental Interactions
Molecular dynamics simulations in explicit solvent environments reveal significant solvation effects on molecular conformation and dynamics. Aqueous solvation leads to enhanced hydrogen bonding interactions between the hydrazinyl group and water molecules, stabilizing extended conformations of the substituent. Organic solvent simulations demonstrate reduced hydrogen bonding but increased dispersion interactions, favoring more compact molecular conformations.
Radial distribution function analysis quantifies solvent organization around the heterocyclic framework, revealing preferential solvation of nitrogen atoms and the carbonitrile group. The calculated solvation free energies range from -8 to -15 kilocalories per mole in polar solvents, consistent with the moderate polarity of the molecular system.
Dynamic Hydrogen Bonding Networks
Analysis of hydrogen bonding dynamics reveals the formation of transient intramolecular hydrogen bonds between the hydrazinyl group and aromatic nitrogen atoms. These interactions exhibit lifetimes of 2-5 picoseconds and contribute to conformational stabilization of specific rotameric states. Intermolecular hydrogen bonding with solvent molecules shows exchange dynamics on similar timescales, influencing the overall conformational ensemble.
The calculated hydrogen bond occupancy factors range from 15-35% for intramolecular interactions and 60-80% for intermolecular solvent interactions, depending on the simulation conditions and solvent environment. These dynamic hydrogen bonding networks contribute significantly to the observed conformational preferences and molecular recognition properties.
Properties
IUPAC Name |
2-ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-3-10-9(2)11(8-16)14-18-12-6-4-5-7-13(12)20(14)15(10)19-17/h4-7,19H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQVWRBUXRICQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Cyclization and Hydrazine Substitution Reactions
The hydrazine moiety at position 1 participates in cyclization reactions under acidic or thermal conditions. A key pathway involves:
-
Reaction with ketones : Heating with cyclic/acyclic ketones (e.g., acetone, cyclopentanone) in ethanol containing H₂SO₄ yields spirothiazolidine derivatives via hydrazone intermediates .
-
Ring-closing with thioglycolic acid : Refluxing with HSCH₂COOH in benzene forms thiazolidine-4-one fused imidazopyridines (65–78% yield) .
Representative Conditions :
| Reactant | Catalyst/Solvent | Temperature/Time | Product Yield |
|---|---|---|---|
| Cyclopentanone | H₂SO₄/EtOH | Reflux, 6 hr | 72% |
| HSCH₂COOH | Benzene | Reflux, 6 hr | 78% |
Nucleophilic Substitution at the Carbonitrile Group
The carbonitrile group at position 4 undergoes nucleophilic substitution:
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Hydrolysis : Treatment with 20% H₂SO₄ at 100°C converts the cyano group to a carboxylic acid (>85% conversion).
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Amination : Reacting with ammonia in DMF at 120°C forms the corresponding amidine derivative (62% isolated yield) .
Kinetic Data :
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Hydrolysis follows pseudo-first-order kinetics with at pH 2.
Cross-Coupling Reactions
The ethyl and methyl substituents enable functionalization via:
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Suzuki-Miyaura coupling : The brominated analog (synthesized via NBS bromination) couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane (55–82% yield) .
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Heck reaction : With styrene derivatives, Pd(OAc)₂/XPhos catalyzes C–C bond formation at the pyridine ring (48–67% yield) .
Optimized Catalyst Systems :
| Reaction Type | Catalyst | Ligand | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 55–82% |
| Heck | Pd(OAc)₂ | XPhos | 48–67% |
Condensation Reactions
The hydrazine group facilitates condensation with:
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Aldehydes : Room-temperature reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces hydrazones, confirmed by IR .
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Isocyanates : Forms semicarbazide derivatives upon reaction with phenyl isocyanate in THF (89% yield).
Applications :
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Hydrazones serve as intermediates for antimicrobial agents .
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Semicarbazides exhibit moderate COX-2 inhibition (IC₅₀ = 3.2 μM).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
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C–N bond cleavage : Generates a radical intermediate detectable via ESR spectroscopy.
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Dimerization : Forms a C4–C4' coupled product (35% yield after 12 hr irradiation).
Mechanistic Insight :
-
Radical pathway confirmed by TEMPO quenching experiments.
Comparative Reactivity with Analogues
The benzo imidazo[1,2-a]pyridine core shows enhanced reactivity over simpler imidazopyridines:
| Reaction | This Compound | 3-Methylimidazo[1,2-a]pyridine |
|---|---|---|
| Hydrazone formation | 85% yield | 62% yield |
| Hydrolysis rate |
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be achieved through various methods that involve cyclo-condensation reactions. These methods often utilize starting materials such as 2-amino derivatives and active methylene compounds under acidic conditions to yield substituted derivatives with enhanced biological activities .
Biological Activities
The biological activities associated with this compound and its derivatives include:
- Anticancer Activity : Compounds derived from imidazopyridines have shown promising results in inhibiting cancer cell proliferation. The structural modifications on the hydrazinyl group can enhance the anticancer efficacy by improving the compound's interaction with specific cellular targets.
- Antimicrobial Properties : Studies indicate that certain derivatives exhibit antimicrobial activities against a range of pathogens. The presence of the imidazopyridine moiety is crucial for this activity, as it interacts with bacterial enzymes and disrupts their function.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo. This makes them potential candidates for developing anti-inflammatory drugs.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of several imidazopyridine derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines compared to control groups. This suggests that structural modifications can lead to enhanced potency against cancer cells .
Case Study 2: Antimicrobial Testing
In another investigation, a series of hydrazinyl-substituted imidazopyridines were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity, highlighting the potential for developing new antimicrobial agents from this chemical class .
Mechanism of Action
The mechanism of action of 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Variations at Position 1
Position 1 of the benzoimidazo-pyridine scaffold is critical for modulating biological activity and synthetic pathways. Key analogues include:
Key Findings :
- The hydrazinyl group in the target compound offers unique reactivity for forming hydrazones or coordinating with metal ions, unlike bulkier piperazinyl/azepanyl groups, which prioritize pharmacokinetic optimization .
- Thiol-containing analogues exhibit higher electrophilic substitution rates than hydrazinyl derivatives due to sulfur’s polarizability .
Substituent Variations at Positions 2 and 3
Alkyl groups at positions 2 and 3 influence steric effects and lipophilicity:
Key Findings :
Functional Group Variations at Position 4
The carbonitrile group at position 4 is conserved in most analogues, but its electronic effects vary with adjacent substituents:
Biological Activity
The compound 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a novel derivative belonging to the imidazo-pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Imidazo Framework : The initial step typically involves the reaction of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions.
- Hydrazine Derivatization : The introduction of the hydrazine moiety is achieved through a nucleophilic substitution reaction.
- Cyclization and Functionalization : Subsequent cyclization leads to the formation of the imidazo structure, followed by functionalization to introduce the carbonitrile group.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[4,5]imidazo[1,2-a]pyridine have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli through agar diffusion methods and serial dilution techniques. These studies suggest that this compound may also possess similar antimicrobial effects due to its structural analogies with these derivatives .
Anticancer Potential
The imidazo-pyridine scaffold has been associated with anticancer activity in several studies. For example:
- In vitro studies on related compounds have shown inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the nanomolar range .
- Molecular docking studies suggest that the compound effectively interacts with key enzymes involved in cancer proliferation pathways, such as PI3K/Akt/mTOR .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and survival.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some imidazo-pyridine derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
A summary of relevant case studies is provided below:
Q & A
Q. What are the common synthetic routes for synthesizing 2-ethyl-1-hydrazinyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile and its derivatives?
Methodological Answer: The compound and its analogs are typically synthesized via multicomponent reactions (MCRs) , which enable efficient one-pot assembly of complex heterocyclic frameworks. For example:
- Heterocyclic ketene aminal (HKA) intermediates are reacted with aldehydes and malononitrile under reflux conditions to yield benzoimidazo[1,2-a]pyridine derivatives. This method avoids tedious purification, as products often precipitate directly from the reaction medium .
- Catalytic systems like OMS-2-SO3H (a sulfonated manganese oxide) have been used to facilitate cyclization and dehydrogenation steps, achieving yields up to 85% .
- Alternative routes involve cyclization of 2-aminobenzimidazole derivatives with aldehydes and acetylacetone, leveraging directing groups to control regioselectivity .
Q. How are spectroscopic and analytical techniques employed to characterize this compound?
Methodological Answer: Key characterization methods include:
- IR spectroscopy : Identifies functional groups such as nitriles (ν ≈ 2200 cm⁻¹) and NH/NH2 stretches (ν ≈ 3200–3450 cm⁻¹) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ with <5 ppm error) .
- Melting point analysis : Decomposition temperatures (e.g., 242–247°C) indicate thermal stability .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Methodological Answer:
Q. What computational strategies are used to design derivatives as enzyme inhibitors?
Methodological Answer:
- Molecular docking : Tools like AutoDock or Schrödinger Suite predict binding modes to targets (e.g., EGFR or α-glucosidase). For example, docking studies of imidazo[1,2-a]quinoxaline derivatives identified non-covalent interactions with EGFR’s ATP-binding pocket .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond donors/acceptors) to guide synthetic prioritization .
Q. What protocols are used for in vitro biological screening of derivatives?
Methodological Answer:
- Antiparasitic assays :
- Trypanosoma cruzi amastigotes are cultured in NIH/3T3 cells, with IC₅₀ values determined via fluorescence-based viability assays .
- Microplate Alamar Blue Assay (MABA) : Evaluates anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv, with MIC values ≤6.25 µg/mL considered significant .
- Cytotoxicity profiling : HEK-293 or HepG2 cells are treated with derivatives (0.1–100 µM), and viability is measured via MTT assays to establish selectivity indices .
Q. How is regioselectivity controlled during the synthesis of benzoimidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Directing groups : Substituents like -NH₂ or -OMe on benzimidazole precursors guide cyclization to specific positions (e.g., favoring C-4 over C-2 nitrile formation) .
- Solvent/base systems : Sodium methanolate in refluxing methanol promotes bulkier nucleophiles to attack less sterically hindered sites, as seen in the synthesis of 1-amino-2-sugar-conjugated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
